SZL P1-41

Description

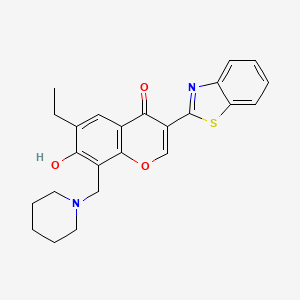

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIXLEKBXHMXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SZL P1-41: A Technical Guide to the Selective Inhibition of Skp2 for Cancer Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent degradation of key tumor suppressor proteins.[1] Its overexpression is a hallmark of numerous human cancers and is often correlated with aggressive disease, drug resistance, and poor prognosis.[2][3][4] This has positioned Skp2 as a compelling therapeutic target.[2] This document provides a detailed technical overview of SZL P1-41 (also known as compound #25), a potent and selective small-molecule inhibitor of Skp2. This compound acts by directly binding to Skp2 and preventing its association with Skp1, a crucial step for the formation and activity of the SCF-Skp2 complex.[5][6][7] This guide details the mechanism of action, biological consequences, quantitative efficacy, and the experimental protocols used to validate this compound as a promising anti-cancer agent.

Introduction to Skp2 as a Therapeutic Target

Skp2 is the substrate-recognition subunit of the SCFSkp2 E3 ligase complex.[8] Its primary role is to target various cell cycle regulators and tumor suppressors for proteasomal degradation.[1] A key substrate is the cyclin-dependent kinase inhibitor p27Kip1, whose degradation is essential for the G1-S phase transition of the cell cycle.[1][8] Skp2 is also involved in non-proteolytic ubiquitination events, such as the K63-linked ubiquitination of AKT, which promotes its activation and subsequent metabolic reprogramming (aerobic glycolysis) favorable for cancer cell growth.[2][8]

The expression and stability of Skp2 itself are tightly regulated by various upstream signaling pathways, including PI3K/AKT and Notch.[2][3] Given its central role in promoting cell proliferation, survival, and oncogenic metabolism, the pharmacological inhibition of Skp2 represents a promising strategy for cancer treatment.[4][9]

This compound: Discovery and Chemical Properties

This compound was identified through a structure-based high-throughput virtual screening of over 120,000 compounds.[2][10] The screen aimed to find small molecules that could dock into two critical pocket-like regions on the Skp2 protein that mediate its interaction with Skp1.[2][10] this compound emerged as a lead compound due to its high efficacy in disrupting this crucial protein-protein interaction.[7][9]

| Property | Value | Source |

| Chemical Name | 3-(2-Benzothiazolyl)-6-ethyl-7-hydroxy-8-(1-piperidinylmethyl)-4H-1-benzopyran-4-one | [11] |

| CAS Number | 222716-34-9 | [11] |

| Molecular Formula | C24H24N2O3S | [11] |

| Molecular Weight | 420.52 g/mol | [11] |

| Purity | ≥98% (HPLC) | [11] |

| Solubility | Soluble to 5 mM in DMSO (with gentle warming) and 20 mM in 1eq. HCl | [11] |

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the SCFSkp2 E3 ligase complex assembly.[11] It achieves this by selectively binding to the F-box domain of Skp2, specifically interacting with residues Trp97 and Asp98.[2][10] This binding physically obstructs the interface required for Skp2 to associate with Skp1.[2][5][10] Without the Skp1-Skp2 interaction, the functional SCFSkp2 E3 ligase complex cannot be formed, thereby inhibiting its ubiquitin ligase activity.[5][6][9] Importantly, this compound selectively suppresses the Skp2 SCF E3 ligase activity and does not affect the activity of other SCF complexes.[11]

References

- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The ASCO Post [ascopost.com]

- 8. SKP2 - Wikipedia [en.wikipedia.org]

- 9. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]

- 11. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

understanding the binding site of SZL P1-41 on Skp2

An In-Depth Technical Guide to the Binding Site of SZL P1-41 on S-Phase Kinase-Associated Protein 2 (Skp2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor this compound and its target, the F-box protein Skp2. Skp2 is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which is frequently overexpressed in human cancers, making it a prime target for therapeutic intervention.[1] this compound has emerged as a specific, potent inhibitor of Skp2, demonstrating significant anti-tumor activity.[2][3] This document details the precise binding site, mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate these findings.

This compound, also known as compound #25, was identified through structure-based high-throughput virtual screening of over 120,000 compounds.[4][5] Its primary mechanism involves the direct inhibition of the Skp2 SCF E3 ligase complex assembly.

Binding Site: Molecular docking and subsequent experimental validation have precisely identified the binding site of this compound on the Skp2 protein. The inhibitor physically interacts with the F-box domain of Skp2.[2][6] The key residues essential for this interaction are Tryptophan 97 (Trp97) and Aspartate 98 (Asp98) .[4][5][7] The benzothiazole substructure of this compound directly engages with Trp97.[7] These residues are located within one of two pocket-like regions that mediate the crucial binding between Skp2 and Skp1.[4]

Mechanism of Inhibition: By occupying this critical binding pocket on the F-box domain, this compound sterically hinders the association between Skp2 and Skp1.[8][9] The interaction between Skp2 and Skp1 is an absolute prerequisite for the formation and functional integrity of the SCF-Skp2 E3 ligase complex.[7] Consequently, this compound effectively prevents the assembly of the complex, leading to the selective suppression of Skp2's E3 ligase activity.[10] This inhibition is highly specific; this compound does not show appreciable effects on the activity of other SCF complexes, such as those containing Fbw7 or β-TrCP F-box proteins.[7][10]

The inhibition of Skp2's E3 ligase activity has profound downstream cellular effects. Skp2 targets numerous substrates for ubiquitination and subsequent degradation. The most well-characterized of these is the cyclin-dependent kinase inhibitor p27.[2] this compound also inhibits the Skp2-mediated ubiquitination of Akt.[7][10] By blocking Skp2, this compound leads to the accumulation of p27 and prevents the non-proteolytic, K63-linked ubiquitination of Akt. This stabilization of tumor-suppressive proteins and inhibition of pro-survival signaling triggers p53-independent cellular senescence and inhibits aerobic glycolysis, ultimately restricting cancer cell survival and proliferation.[4][7][10]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, from biochemical protein-protein interaction studies to cell-based proliferation assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| In Vitro Binding Assay | Skp2-Skp1 | Effective Concentration | 5 µM | [7] |

| Cell Viability | H460 (NSCLC) | IC₅₀ | 5.15 µM | [4],[5] |

| Cell Viability | TAIL7 (T-ALL) | IC₅₀ | 30 µM | [5] |

| In Vivo Tumor Growth | PC3 Xenograft | Dose | 40-80 mg/kg | [6] |

| In Vivo Tumor Growth | A549 Xenograft | Dose | 40-80 mg/kg | [6] |

Key Experimental Protocols

The binding and inhibitory function of this compound were validated through a series of biochemical and cell-based experiments.

A. In Vitro Skp2-Skp1 Binding Assay (GST Pull-Down)

-

Objective: To determine if this compound directly prevents the physical interaction between Skp2 and Skp1 proteins in vitro.

-

Methodology:

-

Recombinant GST-tagged Skp2 and His-tagged Skp1 proteins are expressed and purified.

-

GST-Skp2 is immobilized on glutathione-sepharose beads.

-

The beads are incubated with purified His-Skp1 in a binding buffer.

-

Parallel incubations are performed in the presence of DMSO (vehicle control) or varying concentrations of this compound.

-

After incubation, the beads are washed to remove unbound proteins.

-

The protein complexes bound to the beads are eluted and resolved by SDS-PAGE.

-

The amount of co-precipitated His-Skp1 is detected by Western blotting using an anti-His antibody. A reduction in the His-Skp1 band in the presence of this compound indicates inhibition of the interaction.[7]

-

B. In Vivo Co-Immunoprecipitation Assay

-

Objective: To confirm that this compound disrupts the Skp2-Skp1 complex within a cellular context.

-

Methodology:

-

Cancer cells (e.g., PC3) are treated with either DMSO or varying doses of this compound for a specified time (e.g., 24 hours).[7]

-

Cells are harvested and lysed in a non-denaturing buffer to preserve protein complexes.

-

The cell lysate is incubated with an antibody against Skp2, which is coupled to protein A/G beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against Skp1. A dose-dependent decrease in the Skp1 signal indicates that this compound impedes the Skp2-Skp1 interaction in vivo.[7]

-

C. In Vitro Ubiquitination Assay

-

Objective: To directly measure the effect of this compound on the E3 ligase activity of the SCF-Skp2 complex.

-

Methodology:

-

A reaction mixture is prepared containing purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), ubiquitin, ATP, and a known Skp2 substrate (e.g., p27).

-

The purified SCF-Skp2 complex is added to the mixture.

-

Parallel reactions are set up with either DMSO or this compound.

-

The reactions are incubated at 37°C to allow for ubiquitination.

-

The reaction is stopped, and the products are analyzed by SDS-PAGE and Western blotting using an anti-p27 antibody.

-

The formation of high-molecular-weight polyubiquitinated p27 species (a "ladder" pattern) indicates E3 ligase activity. Inhibition of this laddering in the presence of this compound demonstrates suppression of the enzyme's function.[7]

-

Downstream Signaling Consequences

The inhibition of the SCF-Skp2 complex by this compound initiates a cascade of events that are detrimental to cancer cell survival. The primary consequences are the stabilization of key tumor-suppressor proteins and the disruption of oncogenic metabolic pathways.

References

- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ASCO Post [ascopost.com]

- 4. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

The Pharmacokinetics of SZL P1-41: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacokinetic Profile and Mechanism of Action of a Novel Skp2 Inhibitor

This technical guide provides a comprehensive overview of the pharmacokinetics of SZL P1-41, a potent and specific small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Skp2 pathway in oncology.

Introduction

This compound, also known as compound #25, was identified through high-throughput in silico screening as a direct inhibitor of the Skp2-Skp1 interaction.[1] This interaction is a critical step in the formation of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression and cancer development by targeting tumor suppressor proteins, such as p27, for degradation. By disrupting the SCFSkp2 complex, this compound effectively blocks the ubiquitin-mediated degradation of p27, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[1] Furthermore, this compound has been shown to inhibit aerobic glycolysis, a key metabolic pathway in cancer. This dual mechanism of action makes this compound a promising candidate for cancer therapy.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically binding to the F-box domain of Skp2, thereby preventing its association with Skp1. This disruption inhibits the assembly and activity of the SCFSkp2 E3 ligase complex. The downstream consequences of this inhibition include the stabilization and accumulation of key tumor suppressor proteins, most notably p27Kip1, which is a critical regulator of the G1/S cell cycle checkpoint. The resulting cell cycle arrest can lead to p53-independent cellular senescence or apoptosis. Additionally, inhibition of the SCFSkp2 complex has been shown to impair Akt-mediated glycolysis.

Below is a diagram illustrating the signaling pathway affected by this compound.

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is available from a study in nude mice bearing PC3 prostate cancer xenografts. The study provides initial insights into the absorption and distribution of the compound following intraperitoneal administration.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in mice.

| Parameter | Value | Species | Dose | Route of Administration |

| Tmax (Plasma) | 1 hour | Mouse | 80 mg/kg | Intraperitoneal (IP) |

| Cmax (Plasma) | 1428 ± 1185 ng/mL | Mouse | 80 mg/kg | Intraperitoneal (IP) |

| Plasma Concentration (24h) | 126 ± 48 ng/mL | Mouse | 80 mg/kg | Intraperitoneal (IP) |

| Tumor Concentration (1h) | 4787 ± 1967 ng/g | Mouse | 80 mg/kg | Intraperitoneal (IP) |

Table 1: Pharmacokinetic parameters of this compound in mice.[1]

The data indicates that this compound is rapidly absorbed into the bloodstream after intraperitoneal injection, reaching its maximum plasma concentration within one hour.[1] Notably, the compound demonstrates significant accumulation in tumor tissue, with concentrations nearly 3.4 times higher than in the plasma at the 1-hour time point.[1] The plasma concentration is maintained at up to 70% of the maximum level for 6 hours before declining.[1]

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

In Silico Screening

-

Objective: To identify potential small-molecule inhibitors of the Skp2-Skp1 interaction.

-

Methodology: A structure-based high-throughput virtual screening of a large chemical database was performed. The screening targeted the binding pockets on the interface of the Skp2-Skp1 complex. This computational approach led to the identification of 25 potential hit compounds, including this compound.[1]

In Vitro Skp2-Skp1 Binding Assay

-

Objective: To validate the inhibitory effect of this compound on the Skp2-Skp1 interaction.

-

Methodology: A GST-pull down assay was performed to assess the ability of the identified compounds to prevent the interaction between Skp2 and Skp1 proteins. This compound was shown to completely prevent this interaction at a concentration of 5µM.[1]

In Vivo Xenograft Model and Pharmacokinetic Study

-

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound in a living organism.

-

Animal Model: Nude mice bearing PC3 human prostate cancer xenografts.

-

Dosing: A single dose of 80 mg/kg of this compound was administered via intraperitoneal (IP) injection.[1]

-

Sample Collection: Plasma and tumor samples were collected at various time points after administration.[1]

-

Sample Processing:

-

Analytical Method: The concentrations of this compound in the processed plasma and tumor samples were quantified, though the specific analytical technique (e.g., LC-MS/MS) is not detailed in the primary publication.

The workflow for the in vivo study is depicted in the diagram below.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the Skp2-Skp1 protein-protein interaction. The available pharmacokinetic data in a mouse model suggests rapid absorption and significant tumor accumulation, which are favorable properties for an oncology drug. However, a more comprehensive pharmacokinetic analysis, including studies on metabolism, excretion, and bioavailability following different routes of administration, is warranted to fully characterize its drug-like properties. Further preclinical development and investigation into the safety and efficacy of this compound are essential to translate these promising initial findings into clinical applications.

References

The SKP2 Inhibitor SZL P1-41: A Technical Guide to its Effects on Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with self-renewal and differentiation capabilities, driving tumor initiation, progression, and therapeutic resistance. A promising therapeutic strategy involves targeting the molecular machinery that sustains this malignant population. This technical guide provides an in-depth analysis of SZL P1-41, a small molecule inhibitor of the S-phase kinase-associated protein 2 (SKP2), and its effects on cancer stem cells. This compound disrupts the formation of the SKP2-SKP1 complex, a critical step for the function of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase. This inhibition leads to the suppression of CSC survival and self-renewal through multiple downstream effects, including the stabilization of tumor suppressor proteins and the modulation of key oncogenic signaling pathways. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction: Targeting Cancer Stem Cells with this compound

The persistence of cancer stem cells is a major obstacle in achieving durable responses to conventional cancer therapies. These cells are often quiescent and possess efficient DNA repair mechanisms, rendering them resistant to treatments that target rapidly dividing cells. The F-box protein SKP2 is a component of the SCF E3 ubiquitin ligase complex and is frequently overexpressed in a wide range of human cancers.[1] Its activity is critical for the degradation of several tumor suppressor proteins, including the cyclin-dependent kinase inhibitor p27, thereby promoting cell cycle progression and tumorigenesis.[2] Furthermore, SKP2 plays a significant role in maintaining the cancer stem cell pool.[1]

This compound was identified through in silico screening as a potent and specific inhibitor of the SKP2-SKP1 interaction.[3][4] By binding to SKP2, this compound prevents the assembly of the functional SCF-SKP2 E3 ligase complex, leading to the accumulation of its substrates and subsequent anti-tumor effects.[3][5] This guide will explore the multifaceted impact of this compound on cancer stem cells, providing a comprehensive resource for researchers in the field of oncology and drug development.

Mechanism of Action of this compound

This compound, also referred to as compound #25, functions as a direct inhibitor of SKP2.[3][6] Its primary mechanism involves binding to specific residues, Trp97 and Asp98, within the F-box domain of SKP2.[4][6] This binding sterically hinders the interaction between SKP2 and SKP1, which is an essential step for the assembly and activity of the SCF-SKP2 E3 ligase complex.[3][6]

The inhibition of the SCF-SKP2 complex by this compound leads to several key downstream events:

-

Stabilization of p27: The cyclin-dependent kinase inhibitor p27 is a primary substrate of the SCF-SKP2 ligase.[2] Inhibition of SKP2 by this compound prevents the ubiquitination and subsequent proteasomal degradation of p27.[3][7] The resulting accumulation of p27 leads to cell cycle arrest and the induction of cellular senescence.[3]

-

Inhibition of Akt Ubiquitination: SKP2 also mediates the K63-linked ubiquitination of the protein kinase Akt, which is a non-degradative signal that promotes Akt activation.[3] this compound treatment inhibits this process, leading to reduced Akt signaling.[3][8] This, in turn, suppresses downstream pathways involved in cell survival and aerobic glycolysis, a metabolic hallmark of cancer cells.[3][6]

-

Suppression of Cancer Stem Cell Traits: By inducing senescence and inhibiting pro-survival pathways, this compound effectively reduces the cancer stem cell population and their self-renewal capacity.[3][6]

The following diagram illustrates the core mechanism of action of this compound.

Caption: Core Mechanism of this compound Action.

Crosstalk with the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a critical role in cancer stem cell maintenance and self-renewal.[9] Emerging evidence indicates a significant crosstalk between the SKP2 and STAT3 signaling pathways.

Studies have shown that STAT3 can directly bind to the promoter of the SKP2 gene, leading to its transcriptional activation.[7] This creates a positive feedback loop where activated STAT3 can drive the expression of SKP2, thereby promoting the degradation of p27 and facilitating cell cycle progression and CSC maintenance.[5] Conversely, the depletion of STAT3 has been shown to downregulate SKP2 expression.[5] Furthermore, inhibition of SKP2 has been correlated with decreased activation of the STAT3 pathway.

Therefore, the therapeutic effect of this compound on cancer stem cells may be amplified by its ability to disrupt this oncogenic feedback loop. By inhibiting SKP2, this compound not only directly impacts the cell cycle machinery but may also indirectly attenuate the pro-tumorigenic activities of STAT3.

The following diagram illustrates the interplay between the SKP2 and STAT3 pathways.

Caption: Crosstalk between SKP2 and STAT3 Signaling.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| PC3 | Prostate Cancer | Cell Viability | Inhibition of cell survival | Not specified, dose-dependent reduction | [1] |

| LNCaP | Prostate Cancer | Cell Viability | Inhibition of cell survival | Not specified, dose-dependent reduction | [1] |

| U87 | Glioblastoma | Cell Viability | IC50 | 20.2 µmol/l | [8] |

| U138 | Glioblastoma | Cell Viability | IC50 | 65.16 µmol/l | [8] |

| LNZ308 | Glioblastoma | Cell Viability | IC50 | 39.12 µmol/l | [8] |

| PC3 | Prostate Cancer | In vivo Skp2-Skp1 binding | Inhibition of complex formation | Dose-dependent, significant at 10-20 µM | [3] |

| 293T | - | In vitro Skp2-Skp1 binding | Inhibition of complex formation | Complete prevention at 5 µM | [3] |

| PC3 | Prostate Cancer | Endogenous p27 expression | Increased expression | 5-20 µM | [10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |

| Mouse Xenograft (A549 cells) | Lung Cancer | 40 and 80 mg/kg | Reduced tumor volume | [1] |

| Mouse Xenograft (PC3 cells) | Prostate Cancer | 40 and 80 mg/kg | Reduced tumor volume | [1] |

| Nude Mice (A549 and PC3 xenografts) | Lung and Prostate Cancer | 40-80 mg/kg (i.p.) | Potent inhibition of tumor growth | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vitro Skp2-Skp1 Binding Assay

Objective: To determine the ability of this compound to directly inhibit the interaction between Skp2 and Skp1.

Protocol:

-

Recombinant GST-tagged Skp2 and His-tagged Skp1 proteins are purified.

-

GST-Skp2 is incubated with glutathione-Sepharose beads.

-

His-Skp1 is added to the beads in the presence of either DMSO (vehicle control) or varying concentrations of this compound.

-

The mixture is incubated to allow for protein binding.

-

The beads are washed to remove unbound proteins.

-

The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies.

-

A reduction in the amount of His-Skp1 pulled down with GST-Skp2 in the presence of this compound indicates inhibition of the interaction.[3]

In Vivo Ubiquitination Assay

Objective: To assess the effect of this compound on the ubiquitination of Skp2 substrates in a cellular context.

Protocol:

-

Cells (e.g., 293T) are co-transfected with plasmids encoding His-tagged ubiquitin, the substrate of interest (e.g., p27 or Akt), and Skp2.

-

Transfected cells are treated with DMSO or this compound for a specified period.

-

Cells are also treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cells are lysed under denaturing conditions to disrupt protein-protein interactions.

-

Ubiquitinated proteins are purified using Ni-NTA agarose beads (which bind to the His-tag on ubiquitin).

-

The purified ubiquitinated proteins are analyzed by SDS-PAGE and Western blotting using an antibody against the specific substrate.

-

A decrease in the ubiquitinated form of the substrate in this compound-treated cells indicates inhibition of Skp2 E3 ligase activity.[3]

Cancer Stem Cell Sphere Formation Assay

Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.

Protocol:

-

Single-cell suspensions of cancer cells are plated at a low density in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) in ultra-low attachment plates.

-

Cells are treated with a range of concentrations of this compound or DMSO.

-

The cells are cultured for a period of 7-14 days to allow for the formation of spheres (tumorspheres), which are derived from single cancer stem cells.

-

The number and size of the spheres are quantified using a microscope.

-

A reduction in the number and/or size of spheres in the this compound-treated wells indicates an inhibition of cancer stem cell self-renewal.

The following diagram outlines a typical experimental workflow for evaluating a Skp2 inhibitor like this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent that targets the fundamental machinery driving cancer cell proliferation and the maintenance of cancer stem cells. Its specific mechanism of action, involving the direct inhibition of the Skp2-Skp1 interaction, provides a clear rationale for its anti-tumor effects. The downstream consequences of SKP2 inhibition, including the stabilization of p27 and the suppression of Akt signaling, converge to create an environment that is unfavorable for CSC survival and self-renewal.

The newly understood crosstalk with the STAT3 signaling pathway further highlights the potential of this compound to disrupt a critical oncogenic network. Future research should focus on further elucidating the intricate molecular details of this interplay and exploring the potential of combination therapies. For instance, co-targeting SKP2 with direct STAT3 inhibitors could offer a synergistic approach to eradicating cancer stem cells and overcoming therapeutic resistance. Additionally, further preclinical and clinical investigations are warranted to fully assess the therapeutic potential of this compound in various cancer types. This in-depth understanding of this compound's effects on cancer stem cells provides a solid foundation for the continued development of novel and effective cancer therapies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. STAT3 interacts with Skp2/p27/p21 pathway to regulate the motility and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylation-Dependent Regulation of Skp2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stat3 induces oncogenic Skp2 expression in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Skp2 Expression and Activity and Its Role in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of the SKP2/p300 signaling axis restricts castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Targets of SZL P1-41 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZL P1-41, also known as compound #25, is a specific small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). Skp2 is the F-box protein component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, SCF-Skp2. This complex plays a critical role in cell cycle progression, cellular metabolism, and tumorigenesis by targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. Overexpression of Skp2 is a common feature in numerous human cancers and is often associated with poor prognosis. This compound was identified through structure-based virtual screening and has been shown to effectively disrupt the interaction between Skp2 and Skp1, thereby inhibiting the E3 ligase activity of the SCF-Skp2 complex. This guide provides a comprehensive overview of the downstream targets of this compound inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: The SCF-Skp2 Signaling Pathway

This compound exerts its effects by directly binding to the F-box domain of Skp2, which prevents its association with Skp1. This disruption is the initial event that leads to the inactivation of the SCF-Skp2 E3 ubiquitin ligase complex. The inhibition of this complex leads to the accumulation of its downstream substrates, triggering a cascade of cellular events that ultimately suppress cancer cell growth and survival.

Caption: Signaling pathway of this compound inhibition.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various cancer cell lines. The following tables summarize the available data on its potency and effects on downstream targets.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC3 | Prostate Cancer | 5.15 | |

| LNCaP | Prostate Cancer | Not specified, but effective | |

| H460 | Non-small cell lung cancer | 5.15 | |

| A549 | Non-small cell lung cancer | Not specified, but effective | |

| H520 | Small cell lung cancer | Less potent than other inhibitors | |

| H69 | Small cell lung cancer | Less potent than other inhibitors | |

| H196 | Small cell lung cancer | Less potent than other inhibitors | |

| Liver Cancer Cell Lines | Hepatocellular Carcinoma | Effective | |

| Osteosarcoma Cell Lines | Osteosarcoma | Effective |

Table 2: Effective Concentrations of this compound in In Vitro and In Vivo Studies

| Experiment Type | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |

| In vitro Skp2-Skp1 binding assay | - | 5 µM | Complete prevention of Skp2-Skp1 interaction | |

| In vivo Skp2-Skp1 binding assay | PC3 cells | Dose-dependent | Impediment of Skp2-Skp1 binding | |

| In vivo p27 ubiquitination assay | 293T cells | Not specified | Inhibition of Skp2-mediated p27 ubiquitination | |

| In vitro p27 ubiquitination assay | - | Not specified | Inhibition of Skp2-mediated p27 ubiquitination | |

| Cell viability assay | PC3 cells | 10 µM, 20 µM | Suppression of cancer cell survival | |

| Cancer stem cell inhibition | Prostate cancer cells | Dose-dependent | Reduction in cancer stem cell population | |

| In vivo tumor growth inhibition | A549 lung cancer xenograft model | 40 and 80 mg/kg | Reduction in tumor volume | |

| In vivo tumor growth inhibition | PC3 prostate cancer xenograft model | 40 and 80 mg/kg | Reduction in tumor volume |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

In Vitro Skp2-Skp1 Binding Assay (GST Pull-down)

This assay is used to determine the ability of this compound to directly interfere with the interaction between Skp2 and Skp1.

Materials:

-

Recombinant GST-tagged Skp1

-

Recombinant His-tagged Skp2

-

Glutathione-Sepharose beads

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40)

-

Wash buffer (Binding buffer with lower detergent concentration)

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

-

This compound dissolved in DMSO

-

DMSO (vehicle control)

-

SDS-PAGE gels and buffers

-

Anti-His tag antibody

-

Anti-GST tag antibody

Protocol:

-

Incubate recombinant GST-Skp1 with Glutathione-Sepharose beads for 1 hour at 4°C with gentle rotation to allow for binding.

-

Wash the beads three times with wash buffer to remove unbound GST-Skp1.

-

Resuspend the beads in binding buffer.

-

In separate tubes, pre-incubate recombinant His-Skp2 with varying concentrations of this compound or DMSO for 30 minutes at room temperature.

-

Add the His-Skp2/inhibitor mixture to the GST-Skp1-bound beads.

-

Incubate for 2-3 hours at 4°C with gentle rotation to allow for protein-protein interaction.

-

Wash the beads five times with wash buffer to remove unbound proteins.

-

Elute the protein complexes from the beads by adding elution buffer and incubating for 10 minutes at room temperature. Alternatively, boil the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using anti-His and anti-GST antibodies to detect Skp2 and Skp1, respectively. A reduction in the amount of His-Skp2 pulled down in the presence of this compound indicates inhibition of the Skp2-Skp1 interaction.

In Vivo Ubiquitination Assay

This assay assesses the effect of this compound on the ubiquitination of Skp2 substrates within a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmids for His-tagged Ubiquitin, Flag-tagged substrate (e.g., p27), and Skp2

-

Lipofectamine or other transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer)

-

Ni-NTA agarose beads

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 250 mM imidazole in wash buffer)

-

This compound dissolved in DMSO

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

SDS-PAGE gels and buffers

-

Anti-Flag antibody

Protocol:

-

Co-transfect HEK293T cells with plasmids encoding His-Ubiquitin, Flag-p27, and Skp2.

-

After 24 hours, treat the cells with this compound or DMSO for the desired time (e.g., 6-8 hours).

-

Add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.

-

Harvest and lyse the cells in a denaturing lysis buffer containing 8 M urea to disrupt protein-protein interactions while preserving ubiquitin linkages.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with Ni-NTA agarose beads for 2-3 hours at room temperature to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively with wash buffer containing 8 M urea.

-

Elute the ubiquitinated proteins with elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting with an anti-Flag antibody to detect ubiquitinated p27. A decrease in the high molecular weight smear of ubiquitinated p27 in this compound-treated cells indicates inhibition of Skp2-mediated ubiquitination.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay detects a key biomarker of cellular senescence, which is induced by this compound.

Materials:

-

Cancer cells (e.g., PC3)

-

This compound dissolved in DMSO

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound or DMSO for an extended period (e.g., 4-6 days), refreshing the media and treatment every 2 days.

-

Wash the cells twice with PBS.

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the staining solution to the cells and incubate at 37°C in a non-CO2 incubator for 12-24 hours, or until a blue color develops in senescent cells.

-

Wash the cells with PBS.

-

Visualize the cells under a light microscope and quantify the percentage of blue, senescent cells. An increase in the percentage of blue cells in the this compound-treated group indicates the induction of cellular senescence.

Experimental Workflow: From Target Identification to In Vivo Validation

The discovery and validation of this compound followed a logical and systematic workflow, which can serve as a template for future drug discovery efforts targeting protein-protein interactions.

Methodological & Application

Application Notes and Protocols: Optimal Concentration of SZL P1-41 for PC3 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

SZL P1-41, also known as compound #25, is a potent and specific small-molecule inhibitor of S-phase kinase-associated protein 2 (Skp2).[1][2][3] Skp2 is an E3 ubiquitin ligase that plays a critical role in cell cycle progression, cancer cell survival, and tumorigenesis by targeting various tumor suppressor proteins, such as p27, for degradation.[2][4] In prostate cancer, including the PC3 cell line, Skp2 is often overexpressed, contributing to cancer progression and metastasis.[4][5] this compound exerts its anti-cancer effects by binding to Skp2 and preventing its interaction with Skp1, a crucial step for the formation of the functional SCF (Skp1-Cullin-F-box) E3 ligase complex.[1][2][3][5] This inhibition leads to the accumulation of p27, resulting in cell cycle arrest, induction of apoptosis, and suppression of cancer cell glycolysis.[2][4][5][6] These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for utilizing this compound in studies involving the PC3 human prostate cancer cell line.

Data Presentation

The following tables summarize the quantitative data for the use of this compound in PC3 cells based on published research.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| PC3 | 5.61 | [3] |

| LNCaP | 1.22 | [3] |

Table 2: Effective Concentrations of this compound for Various In Vitro Assays in PC3 Cells

| Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| In vitro Skp2-Skp1 Binding Assay | 5 | N/A | Complete prevention of Skp2-Skp1 interaction | [6] |

| In vivo Skp2-Skp1 Binding Assay | Dose-dependent | N/A | Impeded binding of Skp2 to Skp1 | [6] |

| Cell Viability/Survival Assay | Various doses | 4 days | Potent reduction in cell viability | [6] |

| Apoptosis Assay | Not specified | N/A | Increased apoptosis rates | [1][6] |

| Senescence Assay | Not specified | 4 days | Triggered cellular senescence | [6] |

| Glycolysis Inhibition (Lactate Production) | Not specified | N/A | Suppressed glycolysis | [6] |

| Immunoblotting for p27 levels | Dose-dependent | 24 hours | Increased p27 protein levels | [6] |

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the Skp2-mediated protein degradation pathway. The following diagram illustrates the signaling cascade affected by this compound.

Caption: this compound inhibits Skp2, leading to p27 accumulation and anti-cancer effects.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture PC3 cells and treat them with this compound for subsequent assays.

Materials:

-

PC3 cells

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution typically prepared in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Cell culture plates (e.g., 6-well, 12-well, or 96-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed PC3 cells in culture plates at the desired density. For example, for a 12-well plate, seed 5-10 x 10³ cells per well.[1] For treatment, 8 x 10³ PC3 cells can be seeded in 12-well plates in triplicate.[1]

-

Allow the cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.

-

Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24 hours for protein analysis, or 3-4 days for cell viability assays).[1] For longer incubation periods, the medium containing fresh this compound should be refreshed every two days.[1]

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of PC3 cells.

Materials:

-

Treated PC3 cells in culture plates

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Microscope

Protocol:

-

After the treatment period (e.g., 4 days), aspirate the medium from the wells.

-

Wash the cells once with PBS.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in a complete culture medium.

-

Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Immunoblotting

Objective: To analyze the protein levels of Skp2 targets, such as p27, following this compound treatment.

Materials:

-

Treated PC3 cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-Skp2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound on PC3 cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]

- 4. This compound (5076) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. The ASCO Post [ascopost.com]

- 6. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SZL P1-41 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZL P1-41 is a potent and selective small-molecule inhibitor of S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Skp2 is frequently overexpressed in various human cancers and plays a crucial role in cell cycle progression, cancer cell survival, and metabolism by targeting tumor suppressor proteins, such as p27, for degradation. By binding to Skp2, this compound prevents its interaction with Skp1, thereby inhibiting the formation and activity of the SCF-Skp2 complex. This inhibition leads to the accumulation of p27, inducing cell senescence and apoptosis in cancer cells, and suppressing tumor growth. These application notes provide detailed information on the dosage and administration of this compound in mouse xenograft models, along with relevant experimental protocols.

Mechanism of Action of this compound

This compound specifically targets the F-box protein Skp2. The SCF-Skp2 E3 ubiquitin ligase complex mediates the ubiquitination and subsequent proteasomal degradation of several key cell cycle regulators and tumor suppressors. This compound disrupts the assembly of this complex by preventing the binding of Skp2 to Skp1. This leads to the stabilization and accumulation of Skp2 substrates, most notably the cyclin-dependent kinase inhibitor p27Kip1. The resulting cell cycle arrest, induction of senescence, and inhibition of glycolysis collectively contribute to the anti-tumor activity of this compound.

Data Presentation: this compound Dosage in Mouse Xenograft Models

The following table summarizes the reported dosages and administration routes of this compound in various mouse xenograft models.

| Tumor Type | Cell Line | Mouse Strain | Dosage | Administration Route | Reference |

| Prostate Cancer | PC3 | Nude | 40 mg/kg and 80 mg/kg | Intraperitoneal (IP) | |

| Lung Cancer | A549 | Nude | 40 mg/kg and 80 mg/kg | Intraperitoneal (IP) | |

| Clear Cell Renal Cell Carcinoma | 769-P | Nude | 80 mg/kg/day | Intraperitoneal (IP) |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), fresh

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile deionized distilled water (ddH2O) or Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol for a PEG300/Tween 80 Formulation:

-

Prepare a stock solution of this compound in DMSO. For example, a 5 mg/mL stock solution. Due to potential moisture absorption by DMSO which can reduce solubility, it is recommended to use fresh DMSO.

-

For a 1 mL final working solution, add 50 µL of the 5 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly by vortexing until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and vortex until clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

-

Mix the solution thoroughly before administration. This formulation should be used immediately for optimal results.

Protocol for a Corn Oil Formulation:

-

Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).

-

For a 1 mL final working solution, add 50 µL of the clear 5 mg/mL this compound DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly by vortexing. This solution should also be used immediately.

Establishment of Mouse Xenograft Models

Materials:

-

Cancer cell line of interest (e.g., PC3, A549, 769-P)

-

Immunocompromised mice (e.g., nude, SCID, or NSG mice), typically 6-8 weeks old

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer

-

Matrigel or Cultrex BME (optional, for improved tumor take and growth)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical scissors and forceps

-

Alcohol prep pads

Protocol:

-

Culture the selected cancer cells in their recommended complete medium until they reach approximately 80% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.

-

Determine the cell viability and count using a hemocytometer and trypan blue exclusion.

-

Centrifuge the cells and resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel/Cultrex BME (e.g., 1:1 ratio) to the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per injection).

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Wipe the injection site (e.g., dorsal flank) with an alcohol prep pad.

-

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be measured using digital calipers and calculated using the formula: Volume = (Length x Width^2) / 2.

-

Once the tumors reach a palpable size (e.

Application Notes and Protocols: Synergistic Antitumor Effects of SZL P1-41 in Combination with Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin is a widely used chemotherapeutic agent effective against a broad range of cancers. Its clinical utility, however, is often limited by cardiotoxicity and the development of drug resistance.[1][2][3] Doxorubicin's primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell death.[1][2][3][4]

SZL P1-41 is a specific inhibitor of the S-phase kinase-associated protein 2 (Skp2), an E3 ubiquitin ligase.[5][6] Skp2 plays a critical role in cell cycle progression and cancer cell survival by targeting tumor suppressor proteins, such as p27, for degradation.[6][7][8] By inhibiting Skp2, this compound leads to the accumulation of p27, inducing cell senescence and apoptosis, and suppressing glycolysis in cancer cells.[7][9]

Preclinical studies have demonstrated that the combination of this compound and doxorubicin results in a significant synergistic enhancement of anticancer activity. This combination has been reported to triple the cancer cell growth inhibition of doxorubicin alone, suggesting a promising therapeutic strategy to overcome doxorubicin resistance and potentially reduce its effective dose, thereby mitigating toxicity.[1][2]

These application notes provide an overview of the mechanisms of action, and detailed protocols for investigating the synergistic effects of this compound and doxorubicin in cancer cell lines.

Mechanism of Action

The synergistic interaction between this compound and doxorubicin stems from their distinct but complementary mechanisms of action targeting cancer cell proliferation and survival.

-

Doxorubicin: Induces DNA damage and apoptosis through topoisomerase II inhibition and oxidative stress.[1][2][3][4]

-

This compound: Inhibits the Skp2 E3 ligase, preventing the degradation of the cell cycle inhibitor p27. This leads to cell cycle arrest, senescence, and apoptosis.[5][6][7]

The combination of these agents is thought to create a multi-pronged attack on cancer cells, where doxorubicin-induced DNA damage is potentiated by the this compound-mediated cell cycle arrest, preventing DNA repair and pushing the cells towards apoptosis.

Data Presentation

While specific quantitative data for the combination of this compound and doxorubicin is not publicly available in the reviewed literature, the following tables provide a template for summarizing key experimental findings.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Treatment | IC50 (µM) |

| Prostate Cancer (e.g., PC3) | This compound | Data not available |

| Doxorubicin | Data not available | |

| This compound + Doxorubicin | Data not available | |

| Lung Cancer (e.g., A549) | This compound | 5.15[7] |

| Doxorubicin | Data not available | |

| This compound + Doxorubicin | Data not available |

Table 2: Apoptosis Induction

| Cell Line | Treatment | % Apoptotic Cells (Annexin V positive) |

| Prostate Cancer (e.g., PC3) | Control | Data not available |

| This compound | Data not available | |

| Doxorubicin | Data not available | |

| This compound + Doxorubicin | Data not available |

Table 3: Protein Expression Changes (Western Blot)

| Cell Line | Treatment | p27 Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |

| Prostate Cancer (e.g., PC3) | Control | 1.0 | 1.0 |

| This compound | Data not available | Data not available | |

| Doxorubicin | Data not available | Data not available | |

| This compound + Doxorubicin | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combined effects of this compound and doxorubicin.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and doxorubicin, alone and in combination, and to calculate the IC50 values.

Materials:

-

Cancer cell line of interest (e.g., PC3, A549)

-

DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound and doxorubicin in culture medium. For combination treatments, prepare a matrix of concentrations.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO concentration should be consistent across all wells and typically <0.1%).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and doxorubicin.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound and Doxorubicin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

Objective: To detect changes in the expression of key proteins involved in the cell cycle and apoptosis, such as p27 and cleaved caspase-3.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound and Doxorubicin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p27, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination for the desired time.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

Caption: Combined signaling pathways of this compound and Doxorubicin.

Experimental Workflow

Caption: Workflow for evaluating the synergy of this compound and Doxorubicin.

Logical Relationship

Caption: Logical flow of the synergistic interaction.

References

- 1. Targeted therapy identified for protein that protects and nourishes cancer | MD Anderson Cancer Center [mdanderson.org]

- 2. The ASCO Post [ascopost.com]

- 3. Combination with a Low Dose of Doxorubicin Further Boosts the Antitumor Effect of SLURP-1 In Vivo and Associates with EGFR Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 7. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]

- 8. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 9. mdpi.com [mdpi.com]

Application Notes: Assessing A549 Cell Viability in Response to SZL P1-41, a Selective Skp2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro efficacy of SZL P1-41, a potent and selective inhibitor of S-phase kinase-associated protein 2 (Skp2), on the viability of A549 human lung adenocarcinoma cells. Skp2 is an E3 ubiquitin ligase frequently overexpressed in various cancers, including non-small cell lung cancer, where it plays a critical role in cell cycle progression and apoptosis by targeting tumor suppressor proteins for degradation. This compound has been identified as a small molecule that disrupts the Skp2-Skp1 interaction, leading to the inhibition of Skp2's oncogenic functions. This document outlines the underlying mechanism of action, detailed experimental protocols for cell viability assays, and representative data on the effects of this compound on A549 cells.

Mechanism of Action of this compound

This compound functions as a specific inhibitor of the Skp2 E3 ubiquitin ligase. Its primary mechanism involves binding to Skp2 and preventing its association with Skp1, a critical component of the SCF (Skp1-Cullin-1-F-box) complex. This disruption inhibits the E3 ligase activity of the SCF-Skp2 complex, leading to the accumulation of its downstream targets. One of the key substrates of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1. The subsequent increase in p27 levels leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S transition and a reduction in cell proliferation. The inhibition of Skp2 by this compound has also been shown to induce apoptosis and cellular senescence in cancer cells.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound in A549 cells. Due to the limited availability of public, detailed dose-response data, this table presents the known half-maximal inhibitory concentration (IC50) value. Researchers should generate their own detailed dose-response curves to confirm these findings and accurately determine the potency in their specific experimental setting.

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| This compound | A549 | 4 days | 5.15 |

Experimental Protocols

Two common and reliable methods for assessing cell viability are the MTT and WST-1 assays. Both assays measure the metabolic activity of viable cells as an indicator of cell viability.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

-

A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549 cells.

-

Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 4 days, refreshing the medium with the compound every 2 days).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: WST-1 (Water Soluble Tetrazolium Salt) Assay

This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt that is reduced to a soluble formazan, simplifying the procedure.

Materials:

-

A549 cells

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

WST-1 reagent

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

WST-1 Reagent Addition:

-

After the desired treatment duration, add 10 µL of WST-1 reagent to each well.

-

-

Incubation:

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation

-

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by SZL P1-41

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZL P1-41 is a potent and selective small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2).[1] Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression and cancer cell survival by targeting tumor suppressor proteins for degradation. By binding to Skp2, this compound prevents its interaction with Skp1, thereby inhibiting the E3 ligase activity of the SCF-Skp2 complex.[1][2] This inhibition leads to the accumulation of key cell cycle inhibitors, such as p27, ultimately triggering cell senescence and apoptosis in cancer cells.[2][3] These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound

This compound specifically targets the Skp2 protein, preventing the assembly of the functional SCF-Skp2 E3 ubiquitin ligase complex.[1] This disruption leads to the stabilization and accumulation of downstream targets of Skp2, most notably the cyclin-dependent kinase inhibitor p27. The accumulation of p27 halts the cell cycle and can initiate the apoptotic cascade.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry analysis of apoptosis in a prostate cancer cell line (e.g., PC3) treated with varying concentrations of this compound for 48 hours. Data is presented as the percentage of cells in each quadrant.

| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |

| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |

| This compound | 5 | 60.3 ± 4.2 | 25.1 ± 2.8 | 12.5 ± 1.5 | 2.1 ± 0.7 |

| This compound | 10 | 35.8 ± 5.1 | 40.7 ± 3.9 | 20.3 ± 2.1 | 3.2 ± 1.0 |

Note: This data is illustrative and represents typical results. Actual values may vary depending on the cell line, experimental conditions, and incubation time.

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cancer cell line (e.g., PC3, LNCaP, or other relevant line)

-

6-well cell culture plates

-

Flow cytometry tubes

-

Flow cytometer

Protocol for Induction of Apoptosis with this compound

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 2 x 10^5 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Treatment of Cells: The following day, treat the cells with varying concentrations of this compound by diluting the stock solution in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Protocol for Annexin V and Propidium Iodide Staining

-

Cell Harvesting: After the incubation period, carefully collect the cell culture medium from each well, which contains floating (potentially apoptotic) cells.

-

Trypsinization: Wash the adherent cells with PBS and then add Trypsin-EDTA to detach the cells.

-

Cell Pooling: Combine the detached cells with the previously collected medium for each sample.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis

-

Controls: Prepare the following controls for setting up the flow cytometer compensation and gates:

-

Unstained cells

-

Cells stained only with Annexin V-FITC

-

Cells stained only with Propidium Iodide

-

-

Data Acquisition: For each sample, acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). The population of cells will be separated into four quadrants:

-

Lower-left (Annexin V- / PI-): Live, viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SZL P1-41 Treatment for Senescence Induction

Welcome to the technical support center for SZL P1-41, a specific inhibitor of S-phase kinase-associated protein 2 (Skp2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for inducing cellular senescence in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound treatment duration for senescence induction.

Question: I am not observing a significant increase in senescent cells after this compound treatment. What could be the reason?

Answer:

Several factors could contribute to a lack of senescence induction. Consider the following troubleshooting steps:

-

Suboptimal Treatment Duration: The kinetics of senescence induction can vary between cell lines. While a 4-day treatment is a good starting point for cell lines like PC3, it is crucial to perform a time-course experiment.[1] We recommend assessing senescence markers at 24, 48, 72, and 96 hours post-treatment to determine the optimal window for your specific cell line.

-

Incorrect Drug Concentration: The concentration of this compound is critical. A dose that is too low may not be sufficient to inhibit Skp2 effectively, while a dose that is too high may induce apoptosis instead of senescence.[2] It is advisable to perform a dose-response experiment to identify the optimal concentration for senescence induction in your cell model.

-

Cell Line Specificity: The response to this compound can be cell-type dependent. Ensure that your cell line expresses Skp2 and that its proliferation is at least partially dependent on Skp2 activity.

-

Reagent Quality and Stability: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions for each experiment.

-